![molecular formula C14H17Cl2N3 B14478392 1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole CAS No. 66247-36-7](/img/structure/B14478392.png)
1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole is a member of the triazole class of compounds. It is characterized by the presence of a triazole ring and a dichlorophenyl group attached to a hexyl chain. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole typically involves the reaction of 2,4-dichlorobenzyl chloride with 1-hexyl-1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the yield and purity of the product. The reaction conditions are carefully controlled to ensure consistent quality and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antifungal and antibacterial agent due to its ability to inhibit the growth of various microorganisms.
Medicine: Explored for its potential therapeutic applications, including as an antifungal drug and in the treatment of certain cancers.
Mechanism of Action
The mechanism of action of 1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole can be compared with other similar compounds, such as:
Hexaconazole: A triazole fungicide with similar antifungal properties.
Fluconazole: Another triazole antifungal agent used in medical treatments.
Itraconazole: A triazole antifungal drug with a broader spectrum of activity.
Uniqueness: What sets this compound apart is its specific structural features, which confer unique chemical reactivity and biological activity. Its dichlorophenyl group enhances its ability to interact with biological targets, making it a potent agent in various applications .
Properties
CAS No. |
66247-36-7 |
|---|---|
Molecular Formula |
C14H17Cl2N3 |
Molecular Weight |
298.2 g/mol |
IUPAC Name |
1-[2-(2,4-dichlorophenyl)hexyl]-1,2,4-triazole |
InChI |
InChI=1S/C14H17Cl2N3/c1-2-3-4-11(8-19-10-17-9-18-19)13-6-5-12(15)7-14(13)16/h5-7,9-11H,2-4,8H2,1H3 |
InChI Key |
NEDKLHZEQYTKIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CN1C=NC=N1)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


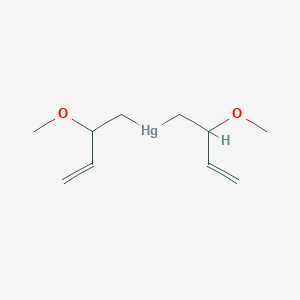

![Diethyl {1-[4-(3-methylbutyl)phenyl]ethyl}propanedioate](/img/structure/B14478325.png)
![4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline](/img/structure/B14478336.png)
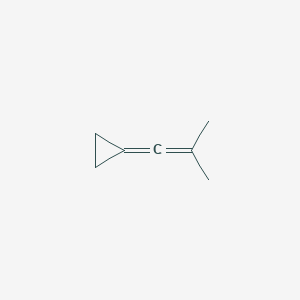

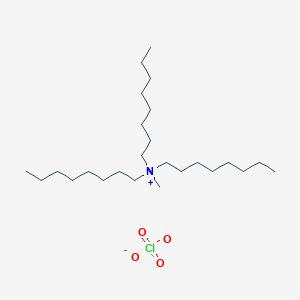
![4-[2-Chloroethyl(ethyl)amino]benzaldehyde;4-methylpyridine](/img/structure/B14478359.png)
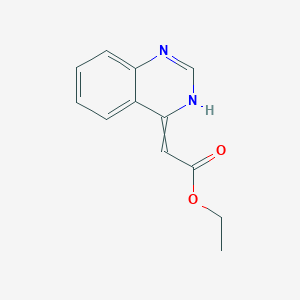
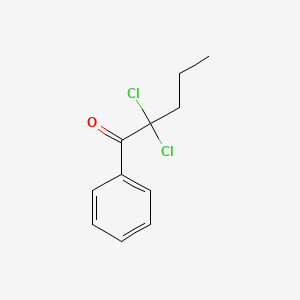
![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478372.png)



